{[4-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride
Overview
Description
Scientific Research Applications
Environmental Fate and Behavior of Chemical Compounds
- Parabens, which are esters of para-hydroxybenzoic acid, are widely used as preservatives and have been studied for their occurrence, fate, and behavior in aquatic environments. These compounds, including methylparaben and propylparaben, are known for their weak endocrine-disrupting effects and are always present at low concentrations in effluents of wastewater treatment plants. Their biodegradability and presence in surface water and sediments have prompted studies on their environmental impact and the formation of halogenated by-products (Haman et al., 2015).
Analytical Techniques and Compound Analysis
- The analysis of heterocyclic aromatic amines (HAAs) in foodstuff and biological matrices has been extensively reviewed, highlighting the importance of liquid chromatography coupled with mass spectrometry for sensitive and selective analysis. HAAs are known carcinogens in meat products during thermal processing, and their study is crucial for understanding exposure and potential health risks (Teunissen et al., 2010).
Antimicrobial Agents and Antioxidants
- The antimicrobial properties of monoterpenes, such as p-Cymene, have been reviewed, focusing on their potential as antimicrobial agents against communicable diseases. The need for new antimicrobial substances is critical due to the rise of antimicrobial resistance. p-Cymene shows a range of biological activities, including antimicrobial effects, suggesting the potential for similar compounds to be used in healthcare and biomedical applications (Marchese et al., 2017).
Environmental Occurrence and Toxicity of Chemical Compounds
- Synthetic phenolic antioxidants (SPAs), used to extend product shelf life, have been reviewed for their environmental occurrence, human exposure, and toxicity. SPAs such as BHT and DBP have been detected in humans and various environmental matrices. Toxicity studies suggest potential hepatic toxicity and endocrine-disrupting effects, highlighting the importance of understanding the environmental and health impacts of widely used chemical compounds (Liu & Mabury, 2020).
Properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]propan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-2-12-18-13-15-8-10-17(11-9-15)19-14-16-6-4-3-5-7-16;/h3-11,18H,2,12-14H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYZJVQULRPEKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)OCC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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